1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid
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Overview
Description
1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid is a complex organic compound that features a piperidine ring, a cyclobutane ring, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a tert-butoxycarbonyl (Boc) protecting group. The cyclobutane ring is introduced through a series of cyclization reactions, and the fluorine atoms are added via fluorination reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid: Another piperidine derivative with similar applications.
Uniqueness
1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and fluorine atoms, which confer specific chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C15H23F2NO4 |
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Molecular Weight |
319.34 g/mol |
IUPAC Name |
3,3-difluoro-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H23F2NO4/c1-13(2,3)22-12(21)18-7-5-4-6-10(18)14(11(19)20)8-15(16,17)9-14/h10H,4-9H2,1-3H3,(H,19,20) |
InChI Key |
RFUHXLRQXWBNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC(C2)(F)F)C(=O)O |
Origin of Product |
United States |
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